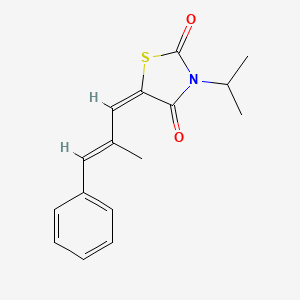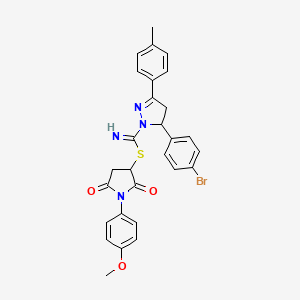![molecular formula C18H20N2O2 B5202602 N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202602.png)
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide, commonly known as DMOG, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMOG has been extensively studied for its ability to inhibit the activity of prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factor (HIF) stability and activity.
Wirkmechanismus
DMOG exerts its effects by inhibiting the activity of prolyl hydroxylase enzymes, which are responsible for the hydroxylation of proline residues in N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide. Hydroxylation of N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide leads to its degradation via the ubiquitin-proteasome pathway. Inhibition of prolyl hydroxylase enzymes by DMOG leads to the stabilization and activation of N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide, which in turn regulates the expression of various genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.
Biochemical and Physiological Effects:
DMOG has been shown to induce the expression of various genes involved in angiogenesis, erythropoiesis, and glucose metabolism. Moreover, DMOG has been shown to improve tissue oxygenation and reduce inflammation, oxidative stress, and apoptosis in various disease models. DMOG has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
DMOG is a potent and selective inhibitor of prolyl hydroxylase enzymes and has been extensively studied for its potential therapeutic applications in various diseases. However, DMOG has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
DMOG has significant potential for therapeutic applications in various diseases, and future research should focus on the development of more potent and selective prolyl hydroxylase inhibitors with improved pharmacokinetic properties. Moreover, future research should also focus on the identification of novel targets of DMOG and the elucidation of its mechanism of action in various disease models.
Synthesemethoden
The synthesis of DMOG involves the reaction of 4-methylbenzoyl chloride with N-(2-aminoethyl)acetamide in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with 2,4-dimethylaniline in the presence of potassium carbonate and acetonitrile to yield DMOG. The purity of the compound is typically confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
DMOG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, ischemia, and neurodegenerative disorders. In cancer research, DMOG has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. Moreover, DMOG has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In ischemia research, DMOG has been shown to protect against ischemic injury in various organs, including the heart, brain, and kidney. DMOG has been shown to improve tissue oxygenation and reduce inflammation, oxidative stress, and apoptosis in ischemic tissues.
In neurodegenerative disorder research, DMOG has been shown to enhance neuronal survival and reduce neuroinflammation and oxidative stress in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-4-7-15(8-5-12)18(22)19-11-17(21)20-16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJBXSRZKZBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-[2-(2,4-Dimethylanilino)-2-oxoethyl]-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B5202530.png)

![1-cycloheptyl-5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5202539.png)



![allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5202557.png)
![methyl 4-(4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5202565.png)
![1-(4-chloro-3-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5202591.png)
![N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide](/img/structure/B5202592.png)
![ethyl [2,2,2-trifluoro-1-[(3-pyridinylmethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5202617.png)
![ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5202623.png)